molecular formula C12H18O2 B11938775 Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate CAS No. 28860-75-5

Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate

Katalognummer: B11938775
CAS-Nummer: 28860-75-5
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: KLGKNWAEEGYELT-ALCCZGGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2Z)-bicyclo[610]non-2-ene-9-carboxylate is a bicyclic compound featuring a unique structure that includes a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate typically involves cycloaddition reactions. One common method is the [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine to alkynes, catalyzed by cobalt (I) acetylacetonate. This reaction is performed under specific conditions, including the use of a three-component catalytic system consisting of Co(acac)2, dppe, Zn, and ZnI2 .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. detailed industrial methods are often proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: The compound is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate is unique due to its specific ester functional group and the (2Z) configuration, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic and medicinal applications.

Eigenschaften

CAS-Nummer

28860-75-5

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h5,7,9-11H,2-4,6,8H2,1H3/b7-5-

InChI-Schlüssel

KLGKNWAEEGYELT-ALCCZGGFSA-N

Isomerische SMILES

CCOC(=O)C1C2C1/C=C\CCCC2

Kanonische SMILES

CCOC(=O)C1C2C1C=CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.